
Docetaxel
Descripción general
Descripción
Docetaxel es un medicamento de quimioterapia utilizado para tratar varios tipos de cáncer, incluido el cáncer de mama, el cáncer de cabeza y cuello, el cáncer de estómago, el cáncer de próstata y el cáncer de pulmón de células no pequeñas . Pertenece a la familia de medicamentos de los taxanos y funciona al interrumpir la función normal de los microtúbulos, deteniendo así la división celular . This compound fue patentado en 1986 y aprobado para uso médico en 1995 . Está disponible como medicamento genérico y se encuentra en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud .
Aplicaciones Científicas De Investigación
Docetaxel tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza como agente quimioterapéutico para el tratamiento de varios cánceres . En química, this compound se estudia por sus propiedades químicas y reacciones únicas . En biología, se utiliza para estudiar los mecanismos de división celular y apoptosis . En la industria, se están desarrollando nanoplataformas cargadas con this compound para la administración de fármacos dirigida y la liberación controlada, mejorando la eficacia y reduciendo los efectos secundarios de la quimioterapia .
Mecanismo De Acción
Docetaxel ejerce sus efectos al promover el ensamblaje de microtúbulos a partir de dímeros de tubulina e inhibiendo su despolimerización . Esta estabilización de los microtúbulos interrumpe la función normal del citoesqueleto, lo que lleva a la inhibición de la división celular y la inducción de la apoptosis . This compound también lleva a la fosforilación de la oncoproteína bcl-2, lo que promueve aún más la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Docetaxel reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death . Compared to paclitaxel, this compound is two times more potent as an inhibitor of microtubule depolymerization . This compound binds to microtubules but does not interact with dimeric tubulin .
Cellular Effects
This compound has been found to have greater cellular uptake and is retained longer intracellularly than paclitaxel, allowing this compound treatment to be effective with a smaller dose, leading to fewer and less severe adverse effects . It disrupts the normal function of microtubules and thereby stops cell division .
Molecular Mechanism
This compound works by disrupting the normal function of microtubules and thereby stopping cell division . It induces polymerization of tubulin, microtubule bundling in cells, formation of numerous abnormal mitotic asters . The cytotoxic effects of this compound are also severalfold greater than paclitaxel in vitro and in tumor xenografts .
Temporal Effects in Laboratory Settings
Traditionally limited by poor solubility and significant side effects, this compound’s therapeutic potential has been significantly enhanced through its incorporation into nanoplatforms, such as nanofibers and nanoparticles . This advancement offers targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dosage of 1 mg/kg on alternate days, as determined by a preliminary experiment . Significant arthritis index and knee joint circumference decrease were observed in the this compound group .
Metabolic Pathways
This compound is metabolized by the CYP3A4 isoenzyme . CYP3A5 also plays a role in the metabolism of this drug . In humans, this compound is metabolized by CYP3A4/5 into four metabolites: M1, M2, M3, and M4 .
Transport and Distribution
The intersection of nanotechnology and pharmacology has revolutionized the delivery and efficacy of chemotherapeutic agents, notably this compound . Nanoparticles enable precise drug delivery to tumor cells, minimizing damage to healthy tissues through sophisticated encapsulation methods such as nanoprecipitation and emulsion .
Subcellular Localization
The effects of this compound treatment on the expression and subcellular localization of ABC superfamily proteins have been studied . This compound treatment changes the expression level or subcellular localization of ABCB1, ABCC1, and ABCG2 .
Métodos De Preparación
Docetaxel es una molécula compleja de diterpeno y un análogo semisintético del paclitaxel . La preparación de this compound implica varias rutas sintéticas y condiciones de reacción. Un método común es la semisíntesis a partir de 10-desacetilbacatina III, un compuesto natural que se extrae de las agujas del tejo europeo (Taxus baccata) . La síntesis implica varios pasos, incluida la protección y desprotección de grupos funcionales, la esterificación y la oxidación selectiva . Los métodos de producción industrial a menudo implican el uso de polímeros hidrófilos y tensioactivos para mejorar la solubilidad y la biodisponibilidad de this compound .
Análisis De Reacciones Químicas
Docetaxel experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen laurilsulfato de sodio, Eudragit L100 y otros polímeros hidrófilos . Los principales productos formados a partir de estas reacciones son típicamente formas más solubles y biodisponibles de this compound . Por ejemplo, la formación de complejos de inclusión con β-ciclodextrinas modificadas con alquilendiamina mejora significativamente la solubilidad y la actividad biológica de this compound .
Comparación Con Compuestos Similares
Docetaxel es similar al paclitaxel, otro miembro de la familia de los taxanos utilizado en la quimioterapia . Ambos compuestos funcionan estabilizando los microtúbulos e inhibiendo la división celular . this compound es más potente que paclitaxel como inhibidor de la despolimerización de microtúbulos . Otros compuestos similares incluyen cabazitaxel y larotaxel, que también pertenecen a la familia de los taxanos y tienen mecanismos de acción similares . This compound es único en su mayor afinidad por los microtúbulos y su capacidad para superar algunas formas de resistencia a los fármacos que se observan con paclitaxel .
Actividad Biológica
Docetaxel, a semi-synthetic derivative of paclitaxel, is widely used as a chemotherapeutic agent in the treatment of various cancers, including breast, lung, and prostate cancers. Its primary mechanism of action involves the stabilization of microtubules, which inhibits cell division and induces apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms, enhanced formulations, case studies, and research findings.
This compound exerts its effects primarily through the following mechanisms:
- Microtubule Stabilization : this compound binds to the β-subunit of tubulin in microtubules, preventing their depolymerization. This stabilization disrupts normal mitotic spindle function and leads to cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : The stabilization of microtubules triggers signaling pathways that activate apoptotic processes. Studies have shown that this compound can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- Antiangiogenic Properties : Recent studies indicate that this compound has significant antiangiogenic activity. For example, in a study involving metastatic prostate cancer models, this compound reduced small blood vessel formation and enhanced the effects of dexamethasone on angiogenesis .
Enhanced Formulations
Research has focused on improving the solubility and biological activity of this compound through novel formulations. These include:
- Inclusion Complexes : Cyclodextrin-based inclusion complexes have been developed to enhance the solubility and cytotoxicity of this compound. For instance, formulations with β-cyclodextrin derivatives showed improved water solubility by up to 5374 times and increased apoptosis rates in cancer cell lines compared to free this compound .
Formulation Type | Solubility Improvement | Apoptosis Induction |
---|---|---|
H1/DTX Complex | 216 times | Increased from 17.2% to 30.2% at 5 μg/mL |
H2/DTX Complex | 242 times | Increased from 19.0% to 31.0% at 10 μg/mL |
H3/DTX Complex | 253 times | Increased from 19.3% to 32.2% at 15 μg/mL |
Case Studies and Clinical Findings
Several clinical trials have evaluated the efficacy and safety of this compound in various cancer types:
- Breast Cancer : A study demonstrated that this compound significantly improved overall survival rates in patients with metastatic breast cancer when compared to standard therapies .
- Prostate Cancer : In combination with dexamethasone, this compound showed enhanced antiangiogenic effects in vivo, which correlated with improved patient outcomes in advanced prostate cancer cases .
- Lung Cancer : this compound has been used as a second-line treatment for non-small cell lung cancer (NSCLC), showing promising results in prolonging survival compared to best supportive care .
Research Findings
Recent research has highlighted various aspects of this compound's biological activity:
- Metabolite Analysis : A study isolated metabolites from human feces to assess their biological activity. Four oxidation products were identified, demonstrating reduced cytotoxicity compared to this compound itself, indicating potential for lower side effects while maintaining therapeutic efficacy .
- Toxicity Profiles : this compound is associated with myelosuppression and other adverse effects. However, research into modified dosing regimens has shown that careful management can mitigate these risks while maintaining efficacy .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYAXKYCOBYOJ-OAGWZNDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925105 | |
Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125354-16-7 | |
Record name | N-Debenzoyl-N-(tert-butoxycarbonyl)taxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.